N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group, forming 2,4-difluoro-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-difluorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The chloroacetamide is reacted with 4-nitrophenol under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: N-(2,4-difluorophenyl)-2-(4-aminophenoxy)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical compound due to its structural features.
- Potential applications in the development of drugs targeting specific biological pathways.
Industry:
- Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and difluorophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2,4-difluorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness:
- The presence of both difluorophenyl and nitrophenoxy groups makes N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide unique in terms of its electronic and steric properties.
- These features can influence its reactivity and potential applications in various fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O4/c15-9-1-6-13(12(16)7-9)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBDQKZWCZVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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